molecular formula C58H84N2O18 B1175055 Trichomycin B CAS No. 12699-00-2

Trichomycin B

Cat. No.: B1175055
CAS No.: 12699-00-2
M. Wt: 1097.3 g/mol
InChI Key: LWTOHQGGAJCWFV-DWWLNLDRSA-N
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Description

Trichomycin B is a polyene macrolide antibiotic derived from the genus Streptomyces. It is known for its antifungal and antiprotozoal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichomycin B is typically produced through fermentation processes involving Streptomyces species. The fermentation conditions include a nutrient-rich medium, optimal pH, and temperature control to maximize yield .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation, followed by extraction and purification processes. The extraction is usually done using organic solvents, and the purification involves chromatographic techniques to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Trichomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy or reduce toxicity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities or improved pharmacokinetic properties .

Scientific Research Applications

Trichomycin B has a wide range of applications in scientific research:

Mechanism of Action

Trichomycin B exerts its effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane integrity, leading to increased permeability and leakage of essential cellular contents, ultimately causing cell death. The selective toxicity of this compound towards fungal cells is due to its high affinity for ergosterol, which is absent in mammalian cell membranes .

Comparison with Similar Compounds

  • Amphotericin B
  • Nystatin
  • Natamycin
  • Candicidin
  • Methyl Paricin

Comparison: Trichomycin B, like other polyene macrolides, targets fungal cell membranes by binding to ergosterol. it is unique in its specific structural features and spectrum of activity. Compared to Amphotericin B, this compound may exhibit lower toxicity but also lower antifungal activity. Nystatin and Natamycin are primarily used for topical applications, whereas this compound has potential for systemic use .

Properties

CAS No.

12699-00-2

Molecular Formula

C58H84N2O18

Molecular Weight

1097.3 g/mol

IUPAC Name

(1R,3S,5S,7R,17R,18S,19E,21E,23E,25E,27E,29E,31E,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(2S,5S)-7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

InChI

InChI=1S/C58H84N2O18/c1-35-17-14-12-10-8-6-4-5-7-9-11-13-15-20-46(76-57-54(71)52(60)53(70)37(3)75-57)32-49-51(56(72)73)48(68)34-58(74,78-49)33-45(66)29-44(65)28-43(64)27-40(61)18-16-19-41(62)31-50(69)77-55(35)36(2)21-26-42(63)30-47(67)38-22-24-39(59)25-23-38/h4-15,17,20,22-25,35-37,40,42-46,48-49,51-55,57,61,63-66,68,70-71,74H,16,18-19,21,26-34,59-60H2,1-3H3,(H,72,73)/b5-4+,8-6+,9-7+,12-10+,13-11+,17-14+,20-15+/t35-,36-,37+,40?,42-,43+,44-,45-,46?,48-,49-,51+,52-,53+,54-,55-,57-,58+/m0/s1

InChI Key

LWTOHQGGAJCWFV-DWWLNLDRSA-N

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CCCC(=O)CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H](C[C@@H](CC(CCCC(=O)CC(=O)O[C@@H]1[C@@H](C)CC[C@@H](CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)C(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CCCC(=O)CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

Synonyms

Trichomycin B

Origin of Product

United States

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